molecular formula C12H13BrN2O B2610079 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide CAS No. 1445587-07-4

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide

Cat. No. B2610079
CAS RN: 1445587-07-4
M. Wt: 281.153
InChI Key: HTMMTOYMVOLPSD-UHFFFAOYSA-N
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Description

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyridine derivative and has a molecular formula of C14H15BrN2O.

Mechanism Of Action

The mechanism of action of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide are still being studied. However, it has been reported that this compound can induce apoptosis (cell death) in cancer cells. This effect is likely due to the inhibition of HDACs, which can lead to the activation of pro-apoptotic genes and the repression of anti-apoptotic genes.

Advantages And Limitations For Lab Experiments

One advantage of using 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide in lab experiments is its specificity for HDACs. This compound has been reported to selectively inhibit HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide for use in lab experiments.

Future Directions

There are several future directions for the study of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its effects on other biological processes, such as epigenetic regulation and immune function. Additionally, further studies are needed to determine the optimal concentration and dosing regimen for the use of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide in lab experiments. Overall, the study of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide has the potential to lead to new insights into the role of HDACs in disease and to the development of novel therapeutic strategies.
In conclusion, 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide is a pyridine derivative that has potential applications in scientific research. Its inhibition of HDACs makes it a useful tool for studying the role of HDACs in various biological processes. However, further studies are needed to determine its optimal concentration and dosing regimen for use in lab experiments. The future directions for the study of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide include investigating its potential as a therapeutic agent and studying its effects on other biological processes.

Synthesis Methods

The synthesis of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide involves the reaction of 6-bromo-2-pyridinecarboxylic acid with propargylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with propargyl bromide to yield the final product. This method has been reported in the literature and has been successfully used to synthesize 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide.

Scientific Research Applications

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide has potential applications in scientific research. This compound has been reported to have inhibitory effects on certain enzymes, such as histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. Therefore, the inhibition of HDACs by 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide could potentially be used as a therapeutic strategy for the treatment of cancer and other diseases.

properties

IUPAC Name

6-bromo-N,N-bis(prop-2-enyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(13)14-10/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMMTOYMVOLPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide

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